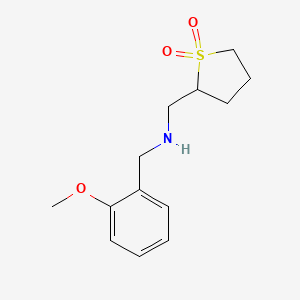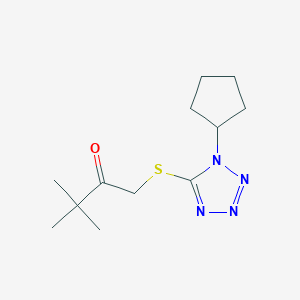![molecular formula C15H17N3O B14915467 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the beta-carboline structure .
Industrial Production Methods
Industrial production of harmine typically involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification using techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Harmine can be reduced to form dihydroharmine.
Substitution: Harmine can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various substituted harmine derivatives
Aplicaciones Científicas De Investigación
Harmine has a wide range of scientific research applications:
Mecanismo De Acción
Harmine exerts its effects through various molecular targets and pathways:
Central Nervous System: Harmine acts as a central nervous system stimulant by inhibiting the enzyme monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin and dopamine.
Cellular Pathways: Harmine has been shown to inhibit the DYRK1A kinase, which is involved in cell proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar properties to harmine.
Tetrahydroharmine: A reduced form of harmine with different pharmacological effects.
Norharmane: A beta-carboline alkaloid with distinct biological activities.
Uniqueness of Harmine
Harmine is unique due to its dual role as a central nervous system stimulant and its potential therapeutic applications in various medical conditions . Its ability to inhibit both MAO-A and DYRK1A sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H17N3O |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethanamine |
InChI |
InChI=1S/C15H17N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,6,8,16H2,1-2H3 |
Clave InChI |
TUGIRRVYIGPFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)








![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)



